Bienvenue dans la boutique en ligne BenchChem!

4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Medicinal chemistry Kinase inhibitor design Physicochemical property optimization

4-Cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895014-75-2) is a fully substituted tertiary benzamide belonging to the benzothiazole-amide chemotype. Its molecular formula is C23H18N4O2S, with a molecular weight of 414.5 g/mol and a computed XLogP3-AA of 4.2.

Molecular Formula C23H18N4O2S
Molecular Weight 414.48
CAS No. 895014-75-2
Cat. No. B2964221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
CAS895014-75-2
Molecular FormulaC23H18N4O2S
Molecular Weight414.48
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C23H18N4O2S/c1-2-29-19-9-10-20-21(12-19)30-23(26-20)27(15-17-4-3-11-25-14-17)22(28)18-7-5-16(13-24)6-8-18/h3-12,14H,2,15H2,1H3
InChIKeyZLECFWMVFLAXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895014-75-2): Structural Identity and Procurement Baseline


4-Cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS 895014-75-2) is a fully substituted tertiary benzamide belonging to the benzothiazole-amide chemotype. Its molecular formula is C23H18N4O2S, with a molecular weight of 414.5 g/mol and a computed XLogP3-AA of 4.2 [1]. The compound bears three key pharmacophoric features: a 4-cyanobenzamide acyl group, a 6-ethoxy substituent on the benzothiazole core, and an N-(pyridin-3-ylmethyl) tertiary amide side chain. It is catalogued as a screening compound (supplier ID: F2515-0286, AKOS002068720) and has PubChem CID 40481850 [1]. The compound belongs to a broad class of benzothiazole derivatives that have been extensively investigated as kinase inhibitor scaffolds, particularly against tyrosine kinases and Raf kinases [2]. However, as of the search date, no primary peer-reviewed publication or patent was identified that reports quantitative biological activity data specifically for this compound.

Why Generic Benzothiazole-Amide Substitution Fails for CAS 895014-75-2: Structural Uniqueness Constraints


Within the benzothiazole-amide chemical space, even minor structural perturbations produce significant divergence in target engagement, selectivity profile, and physicochemical behaviour. The compound's three distinguishing features—the tertiary N-(pyridin-3-ylmethyl) amide (conferring zero hydrogen bond donor count), the 6-ethoxy benzothiazole substitution pattern, and the electron-withdrawing 4-cyano group on the benzamide ring—generate a unique combination that cannot be replicated by simple analog substitution [1]. The pyridin-3-ylmethyl regioisomer positions the pyridine nitrogen at the meta position relative to the methylene linker, which is geometrically distinct from the ortho-pyridyl (pyridin-2-ylmethyl) isomer CAS 941878-39-3 and is known in kinase inhibitor SAR to alter hinge-binding geometry [2]. Furthermore, the tertiary amide nature (HBD=0) eliminates a hydrogen bond donor present in the simpler secondary amide analog CAS 312917-53-6 (HBD=1), fundamentally altering both molecular recognition capacity and logP-governed distribution properties [1].

Quantitative Differentiation Evidence for CAS 895014-75-2 Versus Closest Structural Analogs


Hydrogen Bond Donor Count: Tertiary Amide (HBD=0) vs. Secondary Amide Analog (HBD=1)

The target compound (CAS 895014-75-2) contains an N,N-disubstituted tertiary amide and consequently has zero hydrogen bond donors (HBD=0). The closest simplified analog, 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 312917-53-6), retains a secondary amide NH and has HBD=1. In kinase inhibitor design, reducing HBD count is a recognized strategy to improve membrane permeability and reduce promiscuous off-target binding associated with exposed amide NH groups [1]. This difference in HBD count is statistically associated with altered CNS penetration potential and oral bioavailability in compound series [2].

Medicinal chemistry Kinase inhibitor design Physicochemical property optimization

XLogP3 Lipophilicity: Target (4.2) vs. N-H Analog (3.6) — A 0.6 Log Unit Difference

The computed XLogP3-AA for the target compound is 4.2, compared to 3.6 for the simpler N-H secondary amide analog (CAS 312917-53-6), representing a ΔlogP of +0.6 [1]. This increase arises from the additional lipophilic N-(pyridin-3-ylmethyl) substituent. The XLogP3 value of 4.2 places this compound within the upper range of 'drug-like' chemical space (typically logP 1–5), whereas the N-H analog at 3.6 occupies a more central position. A logP shift of 0.6 units can correspond to a ~4-fold difference in octanol-water partition coefficient, which meaningfully alters predicted membrane permeability, plasma protein binding, and Vd (volume of distribution) [2]. Notably, the pyridin-2-ylmethyl regioisomer (CAS 941878-39-3) has an identical XLogP3 of 4.2, indicating that the regioisomeric switch does not alter global lipophilicity but may affect specific polar interactions.

Lipophilicity Drug-likeness ADME prediction

Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Regioisomerism: Geometric Distinction in the Hinge-Binding Motif

The target compound features an N-(pyridin-3-ylmethyl) group where the pyridine nitrogen is meta to the methylene linker, whereas the purchasable analog CAS 941878-39-3 bears the N-(pyridin-2-ylmethyl) group with nitrogen at the ortho position. In benzothiazole-amide kinase inhibitor series, the pyridyl nitrogen position is a critical determinant of hinge-binding geometry with the kinase ATP pocket. Literature SAR on related benzothiazole-pyridylamide series has demonstrated that the 3-pyridyl vs. 2-pyridyl regioisomerism can produce differential inhibitory potency against specific kinases (e.g., B-Raf vs. C-Raf) due to altered hydrogen bond vector orientation with the hinge region [1]. While no head-to-head IC50 data are available for these specific compounds, the geometric distinction is a recognized SAR determinant in benzothiazole kinase inhibitor design [2].

Kinase inhibitor Hinge-binding motif Structure-activity relationship

6-Ethoxy vs. 4-Ethoxy Positional Isomerism on the Benzothiazole Core: Regiochemical Purity Requirement

The target compound carries the ethoxy substituent at the 6-position of the benzothiazole ring, whereas a purchasable close analog (CAS 895007-79-1, 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide) bears the ethoxy group at the 4-position . In benzothiazole SAR, the 6-position substitution has been associated with modulation of electronic effects on the thiazole nitrogen basicity and steric influence on the amide conformation, whereas 4-position substitution introduces proximal steric effects near the amide linkage that can alter the dihedral angle between the benzothiazole and amide planes [1]. No quantitative head-to-head bioactivity data are available for this specific positional isomer pair.

Regiochemistry Benzothiazole substitution Synthetic chemistry

Research and Industrial Application Scenarios for CAS 895014-75-2 Based on Available Evidence


Kinase Inhibitor Screening Library Enrichment with a Tertiary Amide Benzothiazole Scaffold

For high-throughput screening (HTS) campaigns targeting the kinase family, this compound provides a benzothiazole-amide core with zero HBD count (tertiary amide), XLogP3 of 4.2, and the pyridin-3-ylmethyl hinge-binding motif. This physicochemical profile positions it as a screening candidate for kinase targets where reduced hydrogen bond donor capacity is desirable—consistent with design principles for type II kinase inhibitors or allosteric modulators [1]. The compound is available from Vitas-M as catalog F2515-0286, enabling procurement for library subset selection.

Structure-Activity Relationship (SAR) Studies Comparing Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Regioisomers in Kinase Binding

This compound serves as the pyridin-3-ylmethyl regioisomer in a matched pair with CAS 941878-39-3 (pyridin-2-ylmethyl isomer). Such matched molecular pairs are valuable for probing the impact of pyridyl nitrogen geometry on kinase hinge-region recognition. Researchers conducting SAR exploration of benzothiazole-amide kinase inhibitors should procure both regioisomers to establish the stereoelectronic preference of their kinase target of interest [2].

Lead Optimization Starting Point Requiring Zero HBD and Moderate Lipophilicity

With a molecular weight of 414.5 Da and XLogP3 of 4.2, this compound falls within lead-like chemical space for oral drug discovery programs. The complete absence of hydrogen bond donors (HBD=0) distinguishes it from simpler secondary amide benzothiazole analogs and may confer advantages in membrane permeability and metabolic stability. This compound can serve as a starting scaffold for medicinal chemistry optimization where the tertiary amide is a required structural feature [1].

Computational Chemistry and Molecular Docking Studies on Benzothiazole-Kinase Interactions

The well-defined three-dimensional structure and the presence of multiple heteroatom-rich pharmacophoric elements (benzothiazole S and N, pyridine N, amide carbonyl, cyano group) make this compound suitable for computational docking studies against kinase crystal structures. The 6-ethoxy substitution and pyridin-3-ylmethyl geometry provide distinct conformational constraints that can be modeled to predict binding poses and guide further synthetic elaboration [2].

Quote Request

Request a Quote for 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.